
Hexanoic acid, 3,5-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3,5-diamino- is a chemical compound that belongs to the family of carboxylic acids. It is also known as 3,5-diaminohexanoic acid or DHA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, drug development, and material science.
Scientific Research Applications
Priming of Plant Resistance by Hexanoic Acid
Hexanoic Acid as a Priming Agent : Hexanoic acid is recognized for its role as a natural priming agent in plant resistance against pathogens. It's a powerful inducer of resistance by a mechanism called priming, where plants are prepared to respond more quickly and effectively to attacks by pathogens. Hexanoic acid activates broad-spectrum defenses in plants early on by inducing callose deposition and triggering pathways involving salicylic acid (SA) and jasmonic acid (JA). Later, it primes pathogen-specific responses based on the pathogen's lifestyle. This compound also primes redox-related genes to produce an antioxidant protective effect, which might be crucial for limiting infection by necrotrophs. Its role as a natural compound makes hexanoic acid a valuable tool for exploring the mechanisms underlying induced resistance in plants and offers novel disease control strategies that align with environmental regulations (Aranega-Bou et al., 2014).
Industrial and Scientific Applications of Hexanoic Acid
Biocatalyst Inhibition and Microbial Tolerance : Hexanoic acid, like other straight-chain carboxylic acids, is known for its inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations lower than the desired yield and titer. It's interesting to note that these acids are commonly used as food preservatives due to their microbial inhibitory nature. Understanding the mechanisms of biocatalyst inhibition by desirable products like hexanoic acid can help in the engineering of robust strains for improved industrial performance. The key effects include damage to the cell membrane and a decrease in the microbial internal pH. Modifications in cell membrane properties and intracellular pH are often linked with increased tolerance, as well as the presence of appropriate exporters like Pdr12. The impact on metabolic processes, such as maintaining proper respiratory function, regulation of Lrp activity, and inhibition of production of key metabolites like methionine, is also significant (Jarboe et al., 2013).
Properties
| 17027-83-7 | |
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3S,5S)-3,5-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
NGDLSXMSQYUVSJ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](CC(=O)O)N)N |
SMILES |
CC(CC(CC(=O)O)N)N |
Canonical SMILES |
CC(CC(CC(=O)O)N)N |
physical_description |
Solid |
synonyms |
3,5-diaminohexanoate 3,5-diaminohexanoate dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


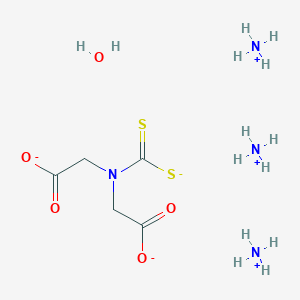
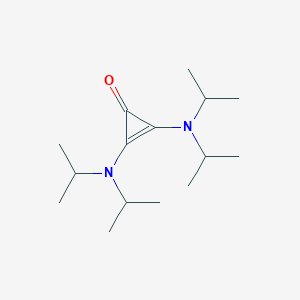
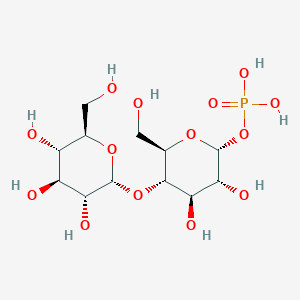
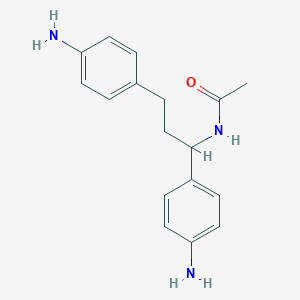


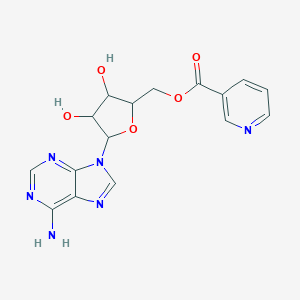

![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
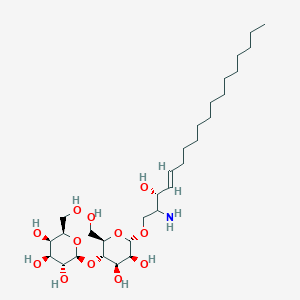


![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
